(3R,4R)-1-(tert-Butoxycarbonyl)-4-(4-fluorophenyl)piperidine-3-carboxylic acid
Description
(3R,4R)-1-(tert-Butoxycarbonyl)-4-(4-fluorophenyl)piperidine-3-carboxylic acid (CAS 951167-03-6) is a chiral piperidine derivative with a molecular formula of C₁₇H₂₂FNO₄ and a molecular weight of 323.36 g/mol . Its structure features:
- A piperidine ring with two defined stereocenters at positions 3R and 4R.
- A tert-butoxycarbonyl (Boc) protecting group at the nitrogen atom.
- A 4-fluorophenyl substituent at position 4 of the piperidine ring.
- A carboxylic acid group at position 2.
This compound is used in pharmaceutical research, particularly as an intermediate in synthesizing bioactive molecules targeting ion channels or kinases . Its storage requires sealing at 2–8°C to maintain stability .
Properties
IUPAC Name |
(3R,4R)-4-(4-fluorophenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22FNO4/c1-17(2,3)23-16(22)19-9-8-13(14(10-19)15(20)21)11-4-6-12(18)7-5-11/h4-7,13-14H,8-10H2,1-3H3,(H,20,21)/t13-,14-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJOKRYFZGOEKMG-KBPBESRZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C(C1)C(=O)O)C2=CC=C(C=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@H]([C@H](C1)C(=O)O)C2=CC=C(C=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22FNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80730772 | |
| Record name | (3R,4R)-1-(tert-Butoxycarbonyl)-4-(4-fluorophenyl)piperidine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80730772 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
323.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
951167-03-6 | |
| Record name | (3R,4R)-1-(tert-Butoxycarbonyl)-4-(4-fluorophenyl)piperidine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80730772 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Starting Material
- (+)-(3R,4R)-4-(4-fluoro-phenyl)-piperidine-1,3-dicarboxylic acid 1-tert-butyl ester 3-methyl ester
Stepwise Synthesis
| Step | Reagents & Conditions | Description | Outcome |
|---|---|---|---|
| 1 | Sodium methoxide (1.14 g, 21.1 mmol) in anhydrous toluene, reflux overnight | Transesterification of methyl ester group to form tert-butyl ester intermediate | Conversion to (-)-(3S,4R)-4-(4-fluoro-phenyl)-piperidine-1,3-dicarboxylic acid 1-tert-butyl ester |
| 2 | 2 M aqueous sodium hydroxide solution in 1,4-dioxane, stirred at room temperature for 5 hours | Hydrolysis of methyl ester to carboxylic acid | Formation of carboxylate salt intermediate |
| 3 | Acidification with 1 M aqueous hydrochloric acid at 0 °C to pH 1-2 | Protonation of carboxylate to yield free acid | Isolation of (3S,4R)-1-(tert-Butoxycarbonyl)-4-(4-fluorophenyl)-piperidine-3-carboxylic acid |
Purification
- Extraction with tert-butyl methyl ether (multiple washes)
- Drying over sodium sulfate
- Concentration in vacuo
- Flash column chromatography
- Crystallization from heptane/ethyl acetate (9:1)
Yield and Purity
- Yield: 52% isolated yield of the title compound
- Enantiomeric excess: 97.5% ee
- Physical form: White crystals
Reaction Mechanism Insights
- The initial reflux with sodium methoxide facilitates selective transesterification, converting the methyl ester to a more labile intermediate.
- Subsequent base-catalyzed hydrolysis in a mixed solvent system (1,4-dioxane/water) converts the ester to the carboxylate salt.
- Acidification at low temperature ensures protonation without racemization, preserving stereochemical integrity.
- The use of tert-butyl methyl ether as an extraction solvent aids in efficient separation of organic and aqueous phases.
Comparative Analysis of Preparation Methods
| Parameter | Method Described Above | Alternative Methods (General Notes) |
|---|---|---|
| Starting Material | Chiral diester with tert-butyl and methyl esters | May start from racemic mixtures or different esters |
| Key Reagents | Sodium methoxide, sodium hydroxide, HCl | Other bases/acids or enzymatic hydrolysis possible |
| Solvent System | Toluene, 1,4-dioxane, water, tert-butyl methyl ether | Varied organic solvents depending on scale |
| Temperature Conditions | Reflux (step 1), room temp (step 2), 0 °C (step 3) | Some processes may use elevated temperatures |
| Yield | 52% | Varies, often lower without optimized steps |
| Enantiomeric Purity | 97.5% ee | Purity dependent on chiral starting materials |
| Purification Techniques | Extraction, chromatography, crystallization | Alternative chromatographic methods or recrystallization |
Research Findings and Optimization Notes
- The stereochemistry of the starting diester is critical for obtaining the (3R,4R) isomer with high enantiomeric excess; racemization must be avoided during hydrolysis and acidification stages.
- Use of anhydrous toluene and controlled reflux conditions enhances transesterification efficiency.
- The mixed solvent system (1,4-dioxane/water) provides a balance between solubility and reactivity for hydrolysis.
- Acidification at low temperature (0 °C) minimizes side reactions and preserves stereochemistry.
- Flash chromatography combined with crystallization from a heptane/ethyl acetate mixture yields high purity product suitable for further applications.
Summary Table of Preparation Parameters
| Step | Reagents/Conditions | Purpose | Yield (%) | ee (%) | Notes |
|---|---|---|---|---|---|
| 1 | Sodium methoxide, toluene, reflux overnight | Transesterification | Not isolated | - | Essential for selective ester conversion |
| 2 | NaOH (2 M), 1,4-dioxane, RT, 5 h | Hydrolysis of methyl ester | - | - | Converts ester to carboxylate salt |
| 3 | HCl (1 M), 0 °C, pH 1-2 | Acidification to free acid | - | - | Maintains stereochemistry |
| Purification | Extraction, drying, chromatography, crystallization | Isolation and purification | 52 | 97.5 | Final product as white crystals |
Chemical Reactions Analysis
Deprotection of the Boc Group
The Boc group is acid-labile and can be removed under acidic conditions to expose the secondary amine. This reaction is critical for further functionalization:
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Conditions : Trifluoroacetic acid (TFA) in dichloromethane (DCM) at 0–25°C for 1–4 hours .
-
Outcome : Quantitative removal of the Boc group without affecting the carboxylic acid or fluorophenyl substituents .
Carboxylic Acid Functionalization
The carboxylic acid group undergoes typical nucleophilic acyl substitution reactions:
Esterification
-
Reagents : Thionyl chloride (SOCl₂) followed by methanol or ethanol.
-
Yield : >85% conversion to methyl/ethyl esters under anhydrous conditions .
Amidation
-
Reagents : HATU or EDCI with DIPEA in DMF, coupled with primary/secondary amines .
-
Application : Used to synthesize amide derivatives for pharmacological screening .
Piperidine Ring Modifications
The piperidine core participates in stereoselective reactions:
Oxidation
-
Conditions : RuO₄ or KMnO₄ in aqueous acetone at 0°C.
-
Product : Oxidation of the C-3 position yields ketone derivatives (e.g., 3-oxo-piperidine).
Reduction
-
Reagents : NaBH₄ or LiAlH₄ in THF.
-
Outcome : Selective reduction of ketones (if present) to secondary alcohols.
Aromatic Fluorophenyl Reactivity
The 4-fluorophenyl group is resistant to electrophilic substitution but participates in coupling reactions:
Suzuki–Miyaura Coupling
-
Conditions : Pd(PPh₃)₄, aryl boronic acid, Na₂CO₃ in dioxane/water (3:1) at 80°C .
-
Application : Introduces biaryl motifs for extended conjugation .
Synthetic Utility in Drug Development
This compound serves as a precursor for opioid receptor antagonists. Key transformations include:
Stability Under Basic Conditions
The compound undergoes slow hydrolysis of the Boc group in strong bases (e.g., NaOH), necessitating controlled reaction times .
Stereochemical Integrity
The (3R,4R) configuration remains intact under standard reaction conditions, as confirmed by chiral HPLC and X-ray crystallography .
Scientific Research Applications
Drug Development
This compound serves as an important intermediate in the synthesis of various pharmaceutical agents. Its structure allows for modifications that can lead to the development of new drugs targeting specific biological pathways.
Cyclic Nucleotide Phosphodiesterase Inhibition
Recent studies have highlighted the role of cyclic nucleotide phosphodiesterases (PDEs) as drug targets, particularly in cardiovascular and neurological disorders. The compound's structural features make it a candidate for designing selective PDE inhibitors, which could enhance therapeutic efficacy in treating diseases like heart failure and depression .
Anticancer Activity
Research indicates that compounds similar to (3R,4R)-1-(tert-Butoxycarbonyl)-4-(4-fluorophenyl)piperidine-3-carboxylic acid may exhibit anticancer properties by modulating key signaling pathways involved in tumor growth and metastasis. For instance, studies on related piperidine derivatives have shown promise in inhibiting cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest .
Case Studies
Mechanism of Action
The mechanism of action of (3R,4R)-1-(tert-Butoxycarbonyl)-4-(4-fluorophenyl)piperidine-3-carboxylic acid depends on its specific application. In medicinal chemistry, it may act by binding to specific receptors or enzymes, thereby modulating their activity. The presence of the fluorophenyl group can enhance its binding affinity and selectivity for certain molecular targets, influencing pathways involved in neurotransmission, inflammation, or other biological processes.
Comparison with Similar Compounds
Structural Analogues with Varying Aromatic Substituents
Key Observations :
- The 4-fluorophenyl group in the target compound enhances lipophilicity and electron-withdrawing effects compared to the phenyl group in CAS 652971-20-3. This difference may influence binding affinity in biological targets .
- The 3S,4R stereoisomer (CAS 652971-20-5) exhibits distinct hazards (e.g., oral toxicity, skin irritation), suggesting stereochemistry impacts reactivity or metabolic pathways .
Fluorinated Piperidine Derivatives
Key Observations :
- Fluorination at position 3 (e.g., 1628475-90-0) introduces steric and electronic effects distinct from the 4-fluorophenyl group in the target compound.
Pyrrolidine Analogues
Key Observations :
Pharmacologically Relevant Analogues
- Shared features : Piperidine core, carboxylic acid group.
- Differences: RPR260243 includes a methoxyquinoline group and a trifluorophenyl propargyl substituent, enabling voltage-dependent modulation of hERG1 channels .
Impact of Modifications :
- The 4-fluorophenyl group in the target compound may reduce off-target effects compared to RPR260243’s trifluorophenyl propargyl group, which is associated with broader reactivity .
Biological Activity
(3R,4R)-1-(tert-Butoxycarbonyl)-4-(4-fluorophenyl)piperidine-3-carboxylic acid, a chiral piperidine derivative, has garnered attention in medicinal chemistry due to its potential biological activities and applications in drug synthesis. This compound is characterized by its structural complexity, which includes a fluorophenyl group that enhances its biological properties.
- Molecular Formula : C17H22FNO4
- Molecular Weight : 323.36 g/mol
- CAS Number : 951167-03-6
- Purity : Typically ≥95% .
Biological Activity Overview
The biological activity of this compound is primarily associated with its role as an intermediate in the synthesis of pharmaceuticals targeting neurological and psychiatric disorders. Its mechanism of action is believed to involve modulation of specific receptors or enzymes, which can influence neurotransmission and other biological processes.
The presence of the fluorophenyl group contributes to increased lipophilicity and metabolic stability, which may enhance binding affinity to molecular targets. This characteristic is crucial for the development of drugs that require selective interaction with biological receptors .
Pharmacological Studies
- TRPV1 Modulation : High-throughput screening has identified compounds similar to this compound as potential TRPV1 receptor ligands. This receptor is implicated in pain pathways, making it a target for analgesic drug development .
- Synthesis of Bioactive Compounds : This compound serves as a versatile building block in synthesizing biologically active molecules, including g-secretase inhibitors and antagonists for various receptors (e.g., dopamine D4) .
Case Studies
- A study explored the structure-activity relationships (SAR) of related piperidine derivatives in modulating TRPV1 activity. The findings suggested that modifications to the piperidine structure could lead to enhanced potency and selectivity for TRPV1 modulation .
- Another investigation focused on the synthesis of compounds derived from this compound, demonstrating its utility in developing novel therapeutics for treating neurological conditions .
Data Table: Summary of Biological Activities
Q & A
Q. What synthetic methodologies are optimal for preparing (3R,4R)-1-(tert-Boc)-4-(4-fluorophenyl)piperidine-3-carboxylic acid?
The synthesis typically involves multi-step protocols leveraging palladium-catalyzed cross-coupling and Boc-protection strategies. For example:
- Step 1 : Palladium diacetate with tert-butyl XPhos ligand and cesium carbonate in tert-butyl alcohol under inert atmosphere (40–100°C, 5.5 hours) for coupling fluorophenyl groups to the piperidine core .
- Step 2 : Deprotection using HCl/water (93–96°C, 17 hours) to remove tert-butyl groups .
- Step 3 : Carboxylic acid formation via hydrolysis of ester intermediates (e.g., methyl esters under basic conditions) .
Key considerations : Reaction purity (≥95%) is critical to avoid stereochemical impurities. Use HPLC or chiral column chromatography to verify enantiomeric excess .
Q. What analytical techniques are essential for characterizing this compound’s stereochemical purity?
- Chiral HPLC : Resolves enantiomers using columns like Chiralpak AD-H or OD-H with hexane/isopropanol mobile phases.
- NMR : and NMR confirm regiochemistry; NOESY correlations validate the (3R,4R) configuration .
- X-ray crystallography : Definitive structural assignment, as demonstrated in related piperidine derivatives .
Note : Trace impurities (e.g., diastereomers) can skew biological activity; rigorous purification is advised .
Q. What safety protocols are required for handling this compound?
Based on structurally similar Boc-protected piperidines:
- Hazards : Skin irritation (H315), eye damage (H319), and respiratory tract irritation (H335) .
- Mitigation : Use PPE (gloves, goggles), work in a fume hood, and avoid high-temperature exposure to prevent decomposition .
- Storage : -20°C under inert gas (N/Ar) to minimize hydrolysis of the Boc group .
Advanced Research Questions
Q. How does the stereochemistry of (3R,4R)-configured piperidines influence their biological activity, particularly in ion channel modulation?
- hERG1 Channel Activation : The (3R,4R) configuration in related compounds (e.g., RPR260243) enhances binding to hERG1 channels, slowing deactivation and attenuating inactivation. This stereospecificity arises from hydrophobic interactions with Phe656 and Tyr652 residues in the channel’s S6 helix .
- Contradictions in Data : Discrepancies in EC values may arise from assay conditions (e.g., voltage protocols) or impurities in stereoisomers. Validate activity using patch-clamp electrophysiology with HEK293 cells expressing hERG1 .
Q. What strategies resolve contradictions in pharmacological data for this compound?
- Impurity Profiling : Use LC-MS to identify byproducts (e.g., (3S,4R) diastereomers) that may antagonize hERG1 activation .
- Dose-Response Refinement : Test multiple concentrations (1 nM–100 µM) in triplicate to account for batch variability .
- Comparative Studies : Benchmark against known hERG1 agonists (e.g., NS1643) to contextualize potency .
Q. How can computational modeling guide the optimization of this compound for CNS applications?
- Docking Studies : Simulate interactions with hERG1 (PDB: 5VA1) or GPCRs (e.g., dopamine D2 receptor) to predict binding affinity.
- ADME Predictions : LogP (~2.8) and polar surface area (~75 Å) suggest moderate blood-brain barrier penetration. Validate via in vivo microdialysis in rodent models .
Challenge : The Boc group may reduce solubility; consider prodrug strategies (e.g., esterification) for enhanced bioavailability .
Methodological Tables
Table 1 : Key Reaction Conditions for Synthesis
| Step | Reagents/Conditions | Purpose | Yield (%) |
|---|---|---|---|
| 1 | Pd(OAc), XPhos, CsCO, tert-BuOH, 100°C | Fluorophenyl coupling | 65–75 |
| 2 | HCl/HO, 96°C | Boc deprotection | >90 |
| 3 | KOH, MeOH/HO, reflux | Ester hydrolysis | 85–95 |
Table 2 : Hazard Classification (Based on Analogous Compounds)
| Hazard | GHS Code | Precautionary Measures |
|---|---|---|
| Skin irritation | H315 | Use nitrile gloves, avoid direct contact |
| Eye damage | H319 | Wear chemical goggles |
| Respiratory irritation | H335 | Use fume hood or respirator |
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
